N-(1-{3-cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)-N,2-dimethyl-1,3-thiazole-4-carboxamide
Description
N-(1-{3-cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)-N,2-dimethyl-1,3-thiazole-4-carboxamide is a heterocyclic compound featuring a triazolo[4,3-b]pyridazine core fused with an azetidine ring and a substituted thiazole carboxamide moiety. Its structure includes a cyclobutyl substituent at the 3-position of the triazolo-pyridazine ring and N,2-dimethylation on the thiazole ring.
Key structural attributes:
- Cyclobutyl group: Enhances lipophilicity and may influence steric interactions.
- Azetidine ring: A four-membered nitrogen-containing ring that can improve metabolic stability compared to larger cyclic amines.
- N,2-dimethyl-thiazole-4-carboxamide: The methyl groups may modulate solubility and binding affinity.
Properties
IUPAC Name |
N-[1-(3-cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl]-N,2-dimethyl-1,3-thiazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N7OS/c1-11-19-14(10-27-11)18(26)23(2)13-8-24(9-13)16-7-6-15-20-21-17(25(15)22-16)12-4-3-5-12/h6-7,10,12-13H,3-5,8-9H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLPKZRBHZSTBAB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CS1)C(=O)N(C)C2CN(C2)C3=NN4C(=NN=C4C5CCC5)C=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N7OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Biological Activity
N-(1-{3-cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)-N,2-dimethyl-1,3-thiazole-4-carboxamide is a complex organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a unique molecular structure characterized by multiple heterocyclic rings and functional groups. Its molecular formula is with a molecular weight of approximately 354.385 g/mol. The structural complexity is essential for its interaction with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C17H19N7O |
| Molecular Weight | 354.385 g/mol |
| Melting Point | 188–189 °C |
| Appearance | Pale yellow solid |
Anticancer Activity
Recent studies have indicated that derivatives of triazolo-pyridazine compounds exhibit significant anticancer properties. For instance, a study evaluated various triazolo-pyridazine derivatives for their inhibitory activity against c-Met kinase and cytotoxicity in cancer cell lines (A549, MCF-7, HeLa). The most promising compound from this series exhibited an IC50 value of 1.06 μM against A549 cells and comparable efficacy against other tested lines .
Table 1: Cytotoxicity of Triazolo-Pyridazine Derivatives
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| Compound 12e | A549 | 1.06 ± 0.16 |
| Compound 12e | MCF-7 | 1.23 ± 0.18 |
| Compound 12e | HeLa | 2.73 ± 0.33 |
These findings suggest that the structural features of this compound may enhance its activity against specific cancer types through targeted inhibition of critical kinases involved in tumor growth.
The mechanism underlying the biological activity of this compound likely involves the modulation of enzyme activity or receptor interactions. The unique structure allows for high-affinity binding to molecular targets such as kinases or other proteins involved in cellular signaling pathways critical for cancer progression .
Study on c-Met Inhibition
In a detailed investigation into the anticancer potential of triazolo-pyridazine derivatives, researchers synthesized several compounds and assessed their effects on c-Met kinase activity. The results demonstrated that compounds with structural similarities to this compound exhibited potent inhibition of c-Met with IC50 values comparable to established inhibitors like Foretinib .
Comparison with Similar Compounds
Compound A : N-(1-{3-cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)-N-methyl-1,3-thiazole-4-carboxamide (CAS 2198571-02-5)
- Key Difference : Lacks the 2-methyl group on the thiazole ring.
- Molecular weight increases slightly (369.4 vs. ~383.4 g/mol), which could marginally reduce solubility .
Compound B : Triazolo-pyridazine derivatives with phenyl substituents
- Example : Compounds with a phenyl group replacing the cyclobutyl moiety.
Bioactivity and Pharmacokinetic Considerations
Triazolo-pyridazine derivatives are often explored as kinase inhibitors. For instance:
- Compound C : A triazolo-pyridazine inhibitor of JAK2 kinase (IC₅₀ = 12 nM) features a pyrrolidine ring instead of azetidine.
- Comparison : The azetidine ring in the target compound may confer better metabolic stability due to reduced ring strain compared to pyrrolidine, though binding affinity could vary depending on target geometry .
Thiazole Carboxamide Analogs
- Compound D : N-methyl-thiazole-4-carboxamide derivatives without the 2-methyl group.
- Comparison : The 2-methyl group in the target compound may hinder rotation around the thiazole-carboxamide bond, stabilizing a bioactive conformation. This modification could enhance target engagement but reduce aqueous solubility .
Data Table: Comparative Properties of Selected Analogs
Research Findings and Gaps
- Bioactivity: No direct bioactivity data is available for the target compound. However, triazolo-pyridazine analogs are frequently associated with kinase modulation, suggesting a plausible mechanism .
- Metabolic Stability : The azetidine ring may confer resistance to oxidative metabolism compared to piperidine or pyrrolidine analogs, as seen in related compounds .
- Synthetic Challenges : The cyclobutyl group and azetidine-thiazole linkage may complicate synthesis, requiring optimized coupling reagents and stereochemical control .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
